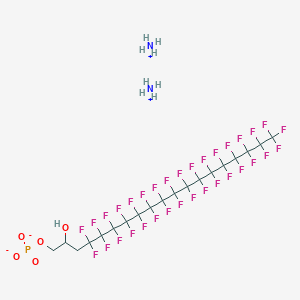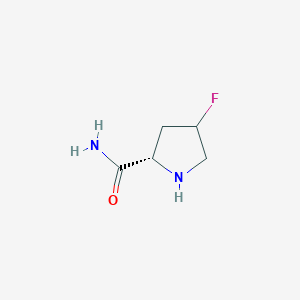![molecular formula C7H12ClN5 B12841032 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing nitrogen atoms, making it a versatile scaffold for drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride can be achieved through various methods. One common approach involves the rhodium-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method provides chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% .
Another method involves the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines. This approach uses substrate activation strategies to achieve high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. For example, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in certain diseases . This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site.
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another BTK inhibitor with a similar core structure.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Used in medicinal chemistry for its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological properties and make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H12ClN5 |
|---|---|
Peso molecular |
201.66 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H11N5.ClH/c8-6(9)5-4-11-12-3-1-2-10-7(5)12;/h4,10H,1-3H2,(H3,8,9);1H |
Clave InChI |
MUZSCJNRPRXGPF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C=NN2C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)

![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)


![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)

![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)

